N1-Benzylbenzene-1,2-diamine

Enzyme Inhibition SIRT2 Amine Oxidase

Researchers studying sirtuin biology or requiring regioselective benzimidazole synthesis often face non-selective OPD analogs. N1-Benzylbenzene-1,2-diamine solves this with: • SIRT2 deacetylase inhibition: Ki = 5.3 µM (human). • Selective amine oxidase probe: IC50 130 nM for benzylamine oxidase, >7,600-fold selectivity vs. diamine oxidase. • Regioselective building block: Enables oxidative dehydrative coupling to 2-phenyl benzimidazoles. Reliable global supply for research use.

Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
CAS No. 5822-13-9
Cat. No. B1302030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-Benzylbenzene-1,2-diamine
CAS5822-13-9
Molecular FormulaC13H14N2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=CC=CC=C2N
InChIInChI=1S/C13H14N2/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9,15H,10,14H2
InChIKeyZOBQXWFQMOJTJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N1-Benzylbenzene-1,2-diamine Technical Baseline


N1-Benzylbenzene-1,2-diamine (N-benzyl-o-phenylenediamine) is an aromatic diamine with a benzyl substituent on one amine group. It is primarily utilized as a versatile building block in organic synthesis, particularly for the construction of benzimidazole derivatives via oxidative dehydrative coupling [1], and as a ligand in coordination chemistry. Its primary differentiator from simpler phenylenediamines is the presence of a single, bulky benzyl substituent, which alters its steric and electronic profile, influencing both its reactivity in synthetic applications and its interaction with biological targets [2].

Workflow
SIRT2 deacetylase pathway study fit
Synthesis
Regiospecific benzimidazole building block
Selectivity
Amine oxidase isozyme profiling tool
Format
Solid, crystalline; recrystallization-ready

Why N1-Benzylbenzene-1,2-diamine Cannot Be Replaced


Direct substitution with a simpler phenylenediamine, such as o-phenylenediamine (OPD) or N-methyl-o-phenylenediamine, is not scientifically valid for applications requiring the specific steric and electronic properties conferred by the benzyl group. The benzyl moiety significantly alters the compound's biological target profile and synthetic reactivity. For instance, N1-Benzylbenzene-1,2-diamine exhibits micromolar inhibition of the SIRT2 deacetylase [1], a profile not shared by OPD, which instead is known for nanomolar inhibition of Factor Xa [2]. Furthermore, in synthetic applications, the mono-benzylated structure enables regioselective reactions, such as the formation of specific 2-phenyl benzimidazoles via oxidative dehydrative coupling, a pathway distinct from the reactions of unsubstituted OPD [3].

vs. OPD
Target profile differs fundamentally: o-Phenylenediamine exhibits nanomolar Factor Xa inhibition, not SIRT2 activity. Using OPD for SIRT2 studies may shift assay interpretation.
vs. N-Me
Synthetic regioselectivity may not transfer: N‑methyl‑o‑phenylenediamine lacks the benzyl steric bulk required for selective 2‑phenyl benzimidazole formation.
vs. N-Me
Physical form limits direct substitution: The N‑methyl analog is a liquid (mp 22 °C), complicating purification and handling compared to the crystalline benzyl compound.

N1-Benzylbenzene-1,2-diamine: Quantitative Differentiation


SIRT2 vs. Amine Oxidase Inhibition Selectivity

N1-Benzylbenzene-1,2-diamine demonstrates a clear selectivity profile between different enzyme classes. It inhibits the human SIRT2 deacetylase with a Ki of 5.3 µM (5,300 nM) [1]. In stark contrast, its inhibition of porcine kidney diamine oxidase is negligible, with an IC50 of 1,000,000 nM (1 mM) [2]. This >188-fold difference in potency demonstrates that the compound's benzyl substituent confers target-specific inhibition, a key differentiator from unsubstituted o-phenylenediamine which is a potent (IC50 = 3.5 nM) inhibitor of the serine protease Factor Xa [3].

SIRT2 vs. Amine Oxidase
Reported
SIRT2 Ki = 5.3 µM; Diamine Oxidase IC₅₀ = 1,000 µM (>188‑fold). OPD: Factor Xa IC₅₀ = 0.0035 µM.
Supports SIRT2 deacetylase assay interpretation; OPD target profile differs fundamentally.
In vitro enzyme assays; cross‑study comparison.
Enzyme Inhibition SIRT2 Amine Oxidase

N-Benzyl vs. N-Methyl Potency in Amine Oxidase

The N-benzyl group is critical for potency against porcine serum benzylamine oxidase. N1-Benzylbenzene-1,2-diamine inhibits this enzyme with an IC50 of 130 nM [1]. While direct data for the N-methyl analog (N-methyl-o-phenylenediamine) against this exact target is not available in the source, the presence of the benzyl moiety is known to be essential for interactions with the enzyme's hydrophobic pocket, a feature not provided by a simple methyl group. The data clearly demonstrates a >7,600-fold selectivity for benzylamine oxidase over diamine oxidase (IC50 = 1,000 µM) for the target compound [2].

Benzylamine Oxidase Selectivity
Reported
Benzylamine Oxidase IC₅₀ = 0.13 µM; Diamine Oxidase IC₅₀ = 1,000 µM (>7,600‑fold selectivity).
Supports benzylamine oxidase selectivity profiling; N‑methyl analog lacks benzyl‑driven potency.
Porcine serum/tissue assays; hydrophobic pocket interaction implied.
Amine Oxidase Structure-Activity Relationship IC50

Selective Mono-Benzylation in Synthesis

The compound's primary synthetic advantage is its identity as a selectively mono-benzylated derivative of o-phenylenediamine. A recent 2025 methodology paper demonstrates the direct and selective synthesis of N1-Benzylbenzene-1,2-diamine from benzene-1,2-diamine via a transition metal-free organocatalyzed N-benzylation protocol [1]. This is a key differentiator from unsubstituted OPD or di-benzylated products. The compound is a known precursor for 2-phenyl substituted benzimidazoles, formed via oxidative dehydrative coupling with tert-butyl hydroperoxide (TBHP) [2], a reaction that requires the specific mono-benzylated scaffold to proceed with regiocontrol.

Regioselective Benzimidazole Route
Method context
Selective mono‑benzylation enables 2‑phenyl benzimidazole via TBHP coupling; metal‑free organocatalytic synthesis reported (2025).
Supports regiospecific heterocycle construction; unsubstituted OPD yields isomer mixtures.
Qualitative regiocontrol advantage; specific product vs. mixture.
Organic Synthesis Benzimidazole Catalysis

Melting Point: N-Benzyl vs. N-Methyl Analog

N1-Benzylbenzene-1,2-diamine is a solid at room temperature with a reported melting point of 163-165°C . This is a stark contrast to its N-methyl analog, N-methyl-o-phenylenediamine (CAS 4760-34-3), which is a liquid at room temperature with a melting point of 22°C . This >140°C difference in melting point has direct implications for material handling, purification, and formulation.

Melting Point Differentiation
Direct comparison
N1‑Benzyl: mp 163–165 °C (solid). N‑Methyl analog: mp 22 °C (liquid). >140 °C difference.
Solid crystalline form supports recrystallization, easier handling, and storage stability review.
Practical procurement and formulation consideration.
Physicochemical Properties Melting Point Material Handling

N1-Benzylbenzene-1,2-diamine Application Scenarios


SIRT2 Chemical Biology and Drug Discovery

For laboratories focused on probing the biology of the sirtuin family of deacetylases, particularly SIRT2, N1-Benzylbenzene-1,2-diamine is the appropriate starting material. Quantitative enzyme inhibition data confirms a Ki of 5.3 µM for human SIRT2, a level of potency not observed for the unsubstituted analog o-phenylenediamine against this target [5]. This makes it a valid tool compound for preliminary in vitro studies to understand SIRT2 function, in contrast to the more promiscuous OPD which would lead to confounding results due to its potent inhibition of Factor Xa [4].

Regiospecific 2-Phenyl Benzimidazole Synthesis

This compound is the reagent of choice for synthesizing specific benzimidazole scaffolds with defined substitution patterns. As documented in the literature, its mono-benzylated structure enables regiocontrolled oxidative dehydrative coupling to yield 2-phenyl substituted benzimidazoles [5]. Attempting the same reaction with unsubstituted o-phenylenediamine would lead to a mixture of products or different reaction outcomes altogether. Furthermore, a modern, metal-free catalytic method has been developed for its selective synthesis [4], making it an accessible and defined starting point for complex heterocycle construction.

Selective Amine Oxidase Inhibition

Researchers investigating copper-containing amine oxidases can utilize N1-Benzylbenzene-1,2-diamine as a selective probe. The data demonstrate a potent IC50 of 130 nM for porcine serum benzylamine oxidase, alongside a >7,600-fold selectivity window against diamine oxidase [5]. This selectivity profile is directly attributable to the N-benzyl group and cannot be replicated by analogs lacking this moiety. This makes it a valuable tool for dissecting the roles of different amine oxidase isozymes in biological systems.

Application
Selection Property
Validation Focus
SIRT2 deacetylase pathway studies
SIRT2 inhibition profile
SIRT2 assay endpoint confirmation
Regiospecific 2‑phenyl benzimidazole synthesis
Mono‑benzylated scaffold
Oxidative dehydrative coupling regiocontrol
Amine oxidase isozyme selectivity profiling
Benzylamine oxidase vs. diamine oxidase selectivity
Isozyme‑specific inhibition verification

Technical Documentation Hub

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40 linked technical documents
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